Tiadinil
CAS No.: 223580-51-6
Cat. No.: VC0003940
Molecular Formula: C11H10ClN3OS
Molecular Weight: 267.74 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 223580-51-6 |
---|---|
Molecular Formula | C11H10ClN3OS |
Molecular Weight | 267.74 g/mol |
IUPAC Name | N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) |
Standard InChI Key | VJQYLJSMBWXGDV-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl |
Chemical Identity and Structural Properties
Molecular Architecture
Tiadinil (IUPAC name: N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) features a 1,2,3-thiadiazole core substituted with methyl groups at C4 and C5 positions, conjugated to a 3-chloro-4-methylaniline moiety via an amide linkage . X-ray crystallography reveals planarity between the thiadiazole ring and benzamide group, facilitating π-π stacking interactions with biological targets . The chlorine atom at the meta position of the phenyl ring enhances lipophilicity (logP = 3.1), critical for membrane permeability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 267.73 g/mol |
Melting Point | 132-134°C |
Water Solubility (20°C) | 0.72 mg/L |
Vapor Pressure | 2.3 × 10⁻⁶ Pa (25°C) |
Dissociation Constant | pKa = 2.1 (acidic) |
Synthetic Pathways
Industrial production employs a two-step batch process:
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Cyclocondensation of thiosemicarbazide with acetylacetone yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (70% yield) .
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Amide coupling with 3-chloro-4-methylaniline using EDCI/HOBt, achieving 85% purity . Recent advances demonstrate continuous-flow synthesis via microreactor technology, boosting yields to 88% with residence times under 81 seconds . This method reduces byproduct formation (<2%) compared to batch reactors (8-12% impurities) .
Dual Mode of Action: Fungicidal and Plant Defense Activation
Antifungal Mechanism
Tiadinil inhibits scytalone dehydratase (Ki = 0.8 μM), a key enzyme in the melanin biosynthesis pathway of Magnaporthe oryzae . This disruption prevents appressoria formation, reducing rice blast infection rates by 92% at 50 ppm . Molecular docking studies show the thiadiazole ring forms hydrogen bonds with Tyr75 and His110 residues in the enzyme active site .
Systemic Acquired Resistance Induction
At subfungicidal concentrations (10-20 ppm), tiadinil upregulates pathogenesis-related (PR) proteins PR-1 and PR-5 in rice phloem . Treated plants exhibit:
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3.2-fold increase in salicylic acid within 48 hours
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Enhanced emission of (E)-β-caryophyllene and linalool (attracting predatory mites Neoseiulus womersleyi)
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67% reduction in Tetranychus kanzawai herbivory damage through indirect defense mechanisms
Toxicological Profile and Risk Assessment
Acute and Chronic Toxicity
The Japanese Food Safety Commission's 2020 assessment established a NOAEL of 4 mg/kg/day based on renal tubular vacuolation in dogs . Critical effects include:
Table 2: Tier-1 Toxicity Endpoints
Endpoint | Species | Result |
---|---|---|
Acute Oral LD₅₀ | Rat | >5,000 mg/kg |
Skin Irritation | Rabbit | Moderate erythema |
Carcinogenicity (2-year) | Mouse | Hepatocellular adenomas (NOAEL=25 ppm) |
Developmental Toxicity | Rabbit | No teratogenicity at 1,000 mg/kg |
Metabolic Fate
In rats, tiadinil undergoes rapid hepatic oxidation to 3'-hydroxy-tiadinil (Cmax = 1.2 μg/mL at 2h), followed by glucuronidation (t₁/₂ = 8.7h) . Livestock studies show <0.01 ppm residues in milk and eggs, with a 28-day withdrawal period recommended for meat .
Agricultural Applications and Efficacy
Rice Cultivation Protocols
Japanese field trials (2018-2020) validated two application methods:
Seed Treatment
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0.5 g ai/kg seed reduces blast incidence by 89%
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Provides 45-day protection post-germination
Foliar Spray
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100 g ai/ha at tillering stage increases yield 12-18%
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Synergistic effect with tricyclazole (75% dose reduction)
Cross-Crop Performance
Extension trials demonstrate effectiveness against:
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Wheat powdery mildew (EC₅₀ = 32 ppm)
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Apple scab (EC₅₀ = 45 ppm)
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Grape downy mildew (EC₅₀ = 28 ppm)
Environmental Impact and Degradation
Soil Persistence
Under aerobic conditions, DT₅₀ ranges from 42 days (loam) to 78 days (clay) . Major degradation products:
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TDA (thiadiazole-amide): 67% formation at day 30
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3-chloro-4-methylaniline: <5% (rapid mineralization)
Ecotoxicology
Table 3: Non-Target Species Sensitivity
Organism | EC₅₀/LC₅₀ |
---|---|
Daphnia magna | 0.12 mg/L (48h) |
Earthworm (E. fetida) | 1,250 mg/kg soil |
Honeybee (contact) | >100 μg/bee |
Regulatory Status and Global Market
Resistance Management
Monitoring of Pyricularia oryzae populations reveals 12% reduced sensitivity in Shiga Prefecture (2023). Anti-resistance strategies include:
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Mandatory rotation with quinone-outside inhibitors
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Annual application limits (2 treatments/crop cycle)
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Integration with biocontrol agents (Bacillus subtilis strain QST713)
Recent Technological Advances
Continuous Manufacturing
The 2024 figshare study demonstrated an integrated flow system producing tiadinil at 98.5% purity with:
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81-second reaction time in silicon carbide microreactors
Nanoformulation Developments
Chitosan-coated nanoparticles (200 nm) enhance rainfastness by 73% and reduce application rates to 40 g ai/ha in monsoon conditions .
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